molecular formula C19H28O3 B1248318 Merilactone

Merilactone

Cat. No. B1248318
M. Wt: 304.4 g/mol
InChI Key: JHDIVXSJNYQNAD-VGAXPNNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merilactone is a natural product found in Chiococca alba with data available.

Scientific Research Applications

Discovery and Chemical Structure

Merilactone, an unusual C19 metabolite, was first isolated from the root extract of Chiococca alba. Its structure and relative stereochemistry were established through spectral data interpretation. This discovery highlights the potential of natural products in contributing unique chemical structures for various applications (Borges-Argáez et al., 2001).

Potential in Cancer Research

Research into similar compounds, such as momilactone B, derived from rice hulls, has demonstrated significant cytotoxic and antitumor activities. Studies involving human colon cancer cells showed that such compounds can be highly cytotoxic, offering a potential pathway for developing new chemotherapeutic agents (Kim et al., 2007).

Agricultural Applications

Momilactones, compounds related to merilactone, have been studied for their potential as agricultural chemicals. These substances, found in rice and moss, serve as defense metabolites and exhibit properties like herbicidal, antifungal, and antibacterial activities. This indicates their potential use in developing crop-friendly agricultural agents (Zhao et al., 2018).

properties

Product Name

Merilactone

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(1S,5S,6S,9R,11S,13R)-6-acetyl-11-ethenyl-6,11,13-trimethyl-2-oxatricyclo[7.3.1.05,13]tridecan-3-one

InChI

InChI=1S/C19H28O3/c1-6-17(3)10-13-7-8-18(4,12(2)20)14-9-16(21)22-15(11-17)19(13,14)5/h6,13-15H,1,7-11H2,2-5H3/t13-,14-,15+,17+,18-,19-/m1/s1

InChI Key

JHDIVXSJNYQNAD-VGAXPNNBSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2C[C@](C[C@H]3[C@]2([C@@H]1CC(=O)O3)C)(C)C=C)C

Canonical SMILES

CC(=O)C1(CCC2CC(CC3C2(C1CC(=O)O3)C)(C)C=C)C

synonyms

merilactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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